![molecular formula C14H22N2O2S B1409140 N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS No. 1799602-69-9](/img/structure/B1409140.png)
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Overview
Description
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide typically involves the functionalization of a piperidine derivative. One common method includes the reaction of 3-(Piperidin-4-yl)aniline with propane-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Piperidinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure found in many pharmaceuticals.
Piperidinone: An oxidized form of piperidine with different biological activities.
Sulfonamides: A class of compounds known for their antibacterial properties.
Uniqueness
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is unique due to the combination of the piperidine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and drug development .
Biological Activity
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, a phenyl group, and a sulfonamide moiety. This unique combination contributes to its diverse biological activities. The sulfonamide group is known for its ability to form hydrogen bonds, enhancing binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine ring can modulate the activity of various proteins, while the sulfonamide group facilitates interactions that may inhibit enzymatic functions. This dual mechanism allows for potential applications in treating various diseases, including cancer and infections.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 19.9 | Apoptosis induction |
MCF-7 | 75.3 | Cell cycle arrest |
COV318 | 11.7 | Reversible inhibition of MAGL |
OVCAR-3 | 92 | Induction of apoptosis |
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, by targeting essential pathways within the bacteria .
Table 2: Antimicrobial Activity Data
Pathogen | MIC (µM) | Targeted Mechanism |
---|---|---|
Mycobacterium tuberculosis | 6.3 | Inhibition of MmpL3 |
Staphylococcus aureus | 12.5 | Disruption of cell wall synthesis |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of this compound, researchers found that treatment resulted in significant tumor size reduction in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antimicrobial effects against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity in vitro, suggesting potential as a lead compound for developing new antitubercular agents .
Properties
IUPAC Name |
N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZRLMVXYICKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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